molecular formula C17H12ClFN2O2 B380229 1-benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione CAS No. 303034-95-9

1-benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione

Cat. No.: B380229
CAS No.: 303034-95-9
M. Wt: 330.7g/mol
InChI Key: YSKGSJCMCTXRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, a chloro substituent, and a fluoroanilino group attached to a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Core: The pyrrole-2,5-dione core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone and an amine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.

    Chlorination: The chloro substituent can be added through a halogenation reaction using a chlorinating agent like thionyl chloride.

    Fluoroanilino Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-chloro-4-(4-methoxyanilino)pyrrole-2,5-dione
  • 1-Benzyl-3-chloro-4-(4-chloroanilino)pyrrole-2,5-dione
  • 1-Benzyl-3-chloro-4-(4-bromoanilino)pyrrole-2,5-dione

Uniqueness

1-benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione is unique due to the presence of the fluoroanilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

303034-95-9

Molecular Formula

C17H12ClFN2O2

Molecular Weight

330.7g/mol

IUPAC Name

1-benzyl-3-chloro-4-(4-fluoroanilino)pyrrole-2,5-dione

InChI

InChI=1S/C17H12ClFN2O2/c18-14-15(20-13-8-6-12(19)7-9-13)17(23)21(16(14)22)10-11-4-2-1-3-5-11/h1-9,20H,10H2

InChI Key

YSKGSJCMCTXRKP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F

Origin of Product

United States

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